

Application Notes and Protocols for Yeast Genomic DNA Extraction Using Isoamyl Alcohol

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Compound of Interest

Compound Name: *Isoamyl alcohol*

Cat. No.: *B032998*

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Introduction

The isolation of high-quality genomic DNA (gDNA) from yeast is a fundamental prerequisite for a multitude of molecular biology applications, including PCR, sequencing, and library construction. The robust cell wall of yeast presents a significant challenge, necessitating effective lysis methods to ensure high yields of pure gDNA. The phenol-chloroform-**isoamyl alcohol** extraction method is a well-established and cost-effective technique that consistently delivers high-quality DNA suitable for downstream applications.[1][2] This protocol provides a detailed methodology for yeast gDNA extraction, leveraging the protein denaturation properties of phenol and chloroform, while utilizing **isoamyl alcohol** to prevent foaming and aid in the separation of aqueous and organic phases.[3]

Principle of the Method

This method relies on the enzymatic digestion of the yeast cell wall to generate spheroplasts, followed by cell lysis to release the cellular contents. A mixture of phenol, chloroform, and **isoamyl alcohol** is then used to separate proteins from the nucleic acids. Phenol denatures proteins, which are then partitioned into the organic phase along with lipids, facilitated by chloroform.[3] **Isoamyl alcohol** is included in the organic phase to reduce foaming during the extraction process and ensure a sharp interface between the aqueous and organic layers.[3] The genomic DNA remains in the aqueous phase and is subsequently precipitated using ethanol, washed, and resuspended in a suitable buffer.

Experimental Protocols

Materials and Reagents

- Yeast culture (e.g., *Saccharomyces cerevisiae*)
- Spheroplasting Buffer (1 M Sorbitol, 100 mM EDTA, pH 8.0)
- Lyticase or Zymolyase (e.g., 20T)
- 2-Mercaptoethanol or Dithiothreitol (DTT)
- Lysis Buffer (1% SDS, 100 mM NaCl, 10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)[4]
- Phenol:Chloroform:**Isoamyl Alcohol** (25:24:1), pH 8.0
- Chloroform:**Isoamyl Alcohol** (24:1)
- 3 M Sodium Acetate, pH 5.2
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
- RNase A (10 mg/mL)
- Microcentrifuge tubes (1.5 mL)
- Microcentrifuge
- Vortexer
- Water bath or heat block

Detailed Methodology

- Cell Harvest:

- Inoculate a single yeast colony into 5-10 mL of appropriate liquid medium (e.g., YPD) and grow overnight at 30°C with shaking.
- Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
- Discard the supernatant and wash the cell pellet with 1 mL of sterile water. Centrifuge again and discard the supernatant.
- Spheroplasting:
 - Resuspend the cell pellet in 1 mL of Spheroplasting Buffer.
 - Add 2-Mercaptoethanol to a final concentration of 1% (or DTT to 10 mM) and lyticase/zymolyase to a final concentration of 100-200 units/mL.
 - Incubate at 37°C for 30-60 minutes with gentle shaking to digest the cell wall. Successful spheroplasting can be monitored by observing cell lysis upon addition of water under a microscope.
- Cell Lysis:
 - Pellet the spheroplasts by centrifugation at 1,500 x g for 5 minutes.
 - Carefully discard the supernatant and resuspend the pellet in 500 µL of Lysis Buffer.
 - Incubate at 65°C for 10-15 minutes to lyse the cells.
- Phenol-Chloroform-**Isoamyl Alcohol** Extraction:
 - Add an equal volume (500 µL) of phenol:chloroform:**isoamyl alcohol** (25:24:1) to the cell lysate.
 - Vortex vigorously for 1-2 minutes until the mixture appears as a milky emulsion.
 - Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.
 - Carefully transfer the upper aqueous phase containing the DNA to a new microcentrifuge tube. Avoid disturbing the white interface, which contains precipitated proteins.

- Chloroform:**Isoamyl Alcohol** Wash (Optional but Recommended):
 - To remove any residual phenol, add an equal volume of chloroform:**isoamyl alcohol** (24:1) to the aqueous phase.
 - Vortex briefly and centrifuge at 12,000 x g for 5 minutes.
 - Transfer the upper aqueous phase to a new tube.
- DNA Precipitation:
 - Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the aqueous phase and mix gently.
 - Add 2-2.5 volumes of ice-cold 100% ethanol and invert the tube several times to precipitate the DNA. A white, stringy precipitate should become visible.
 - Incubate at -20°C for at least 1 hour (or overnight for higher yield).
- DNA Pellet Washing and Resuspension:
 - Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
 - Carefully decant the supernatant.
 - Wash the pellet with 1 mL of ice-cold 70% ethanol to remove residual salts.
 - Centrifuge at 12,000 x g for 5 minutes at 4°C.
 - Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to dissolve.
 - Resuspend the DNA pellet in 50-100 µL of TE Buffer.
- RNase Treatment:
 - Add RNase A to a final concentration of 50 µg/mL.
 - Incubate at 37°C for 30-60 minutes to degrade any contaminating RNA.

- The purified genomic DNA is now ready for quantification and downstream applications. Store at -20°C for long-term storage.

Data Presentation

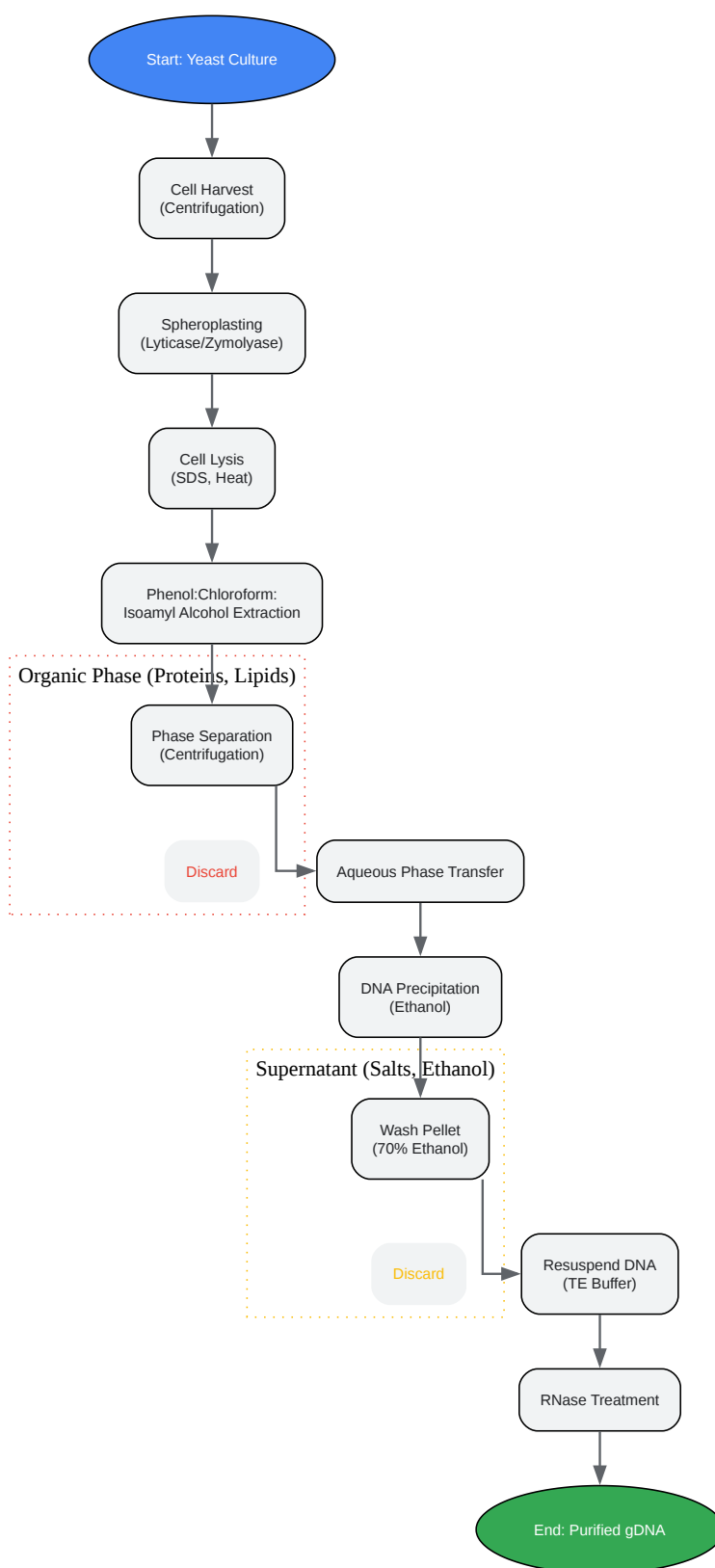
The following table summarizes typical quantitative data obtained from yeast genomic DNA extraction using the phenol-chloroform-**isoamyl alcohol** method compared to other common techniques.

Extraction Method	Organism	Starting Material	DNA Yield (µg)	A260/A280 Ratio	Reference
Phenol-Chloroform-Isoamyl Alcohol	Saccharomyces cerevisiae	2.5 mL cell suspension	2.94 ± 0.21	1.85 ± 0.02	[1] [2]
Commercial Kit D (without silica column)	Saccharomyces cerevisiae	2.5 mL cell suspension	0.51 ± 0.05	1.86 ± 0.03	[1] [2]
LiOAc-SDS Method	Saccharomyces cerevisiae	1×10^7 cells	~0.1	Not specified	[4] [5]
Automated Protocol	Saccharomyces cerevisiae	1.5 mL culture (OD600 = 1.0)	1.73 ± 0.15	Not specified	[6]

Note: DNA yield and purity can vary depending on the yeast strain, growth conditions, and specific laboratory practices.

Mandatory Visualization

The following diagram illustrates the experimental workflow for yeast genomic DNA extraction using the phenol-chloroform-**isoamyl alcohol** method.



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Caption: Workflow for yeast genomic DNA extraction.

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